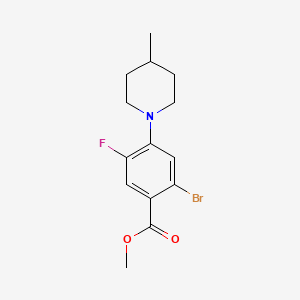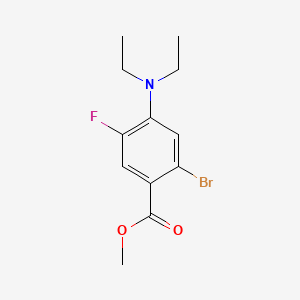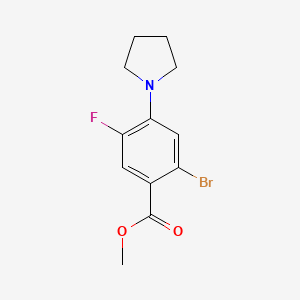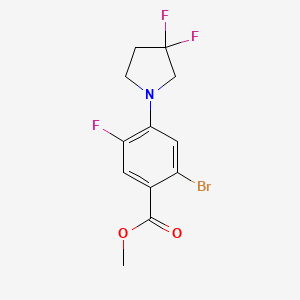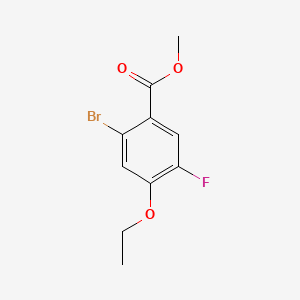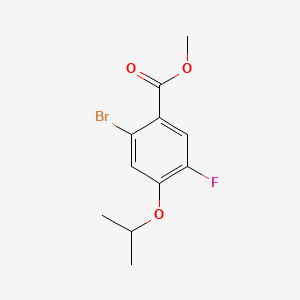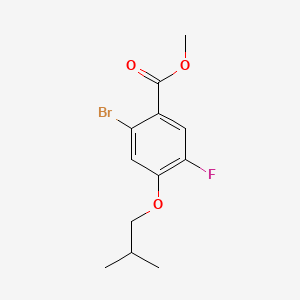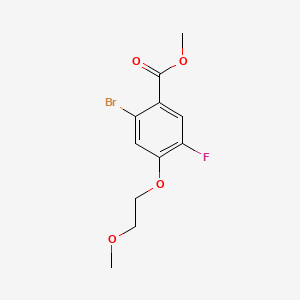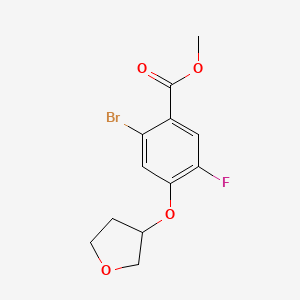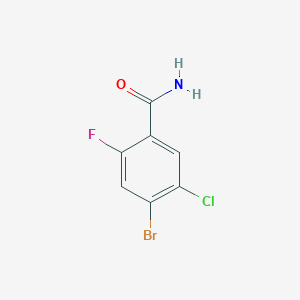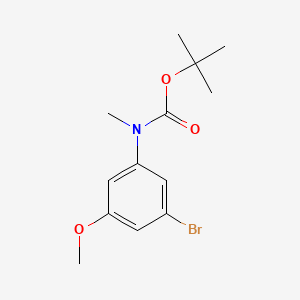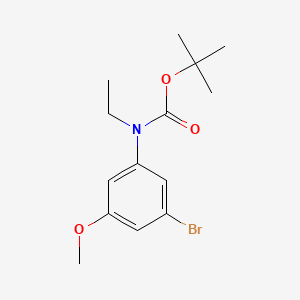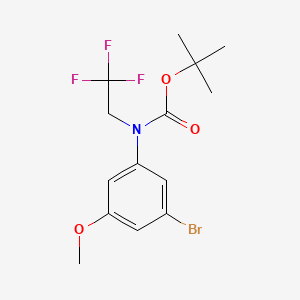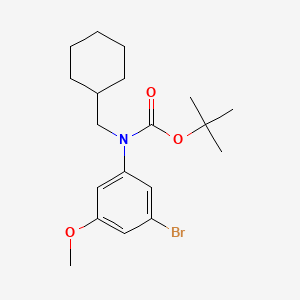
tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate: is an organic compound that features a tert-butyl group, a brominated methoxyphenyl ring, and a cyclohexylmethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxyphenyl compounds followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carbamation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate can be used to study enzyme interactions and inhibition due to its potential as a ligand for certain enzymes.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. The methoxy group can engage in hydrogen bonding, contributing to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (3-bromo-5-methoxyphenyl)(cyclohexylmethyl)carbamate is unique due to the presence of the cyclohexylmethyl group, which can significantly influence its chemical reactivity and biological activity. The cyclohexylmethyl group can enhance the compound’s hydrophobicity and steric bulk, potentially leading to improved binding interactions with target proteins and increased stability in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-(3-bromo-5-methoxyphenyl)-N-(cyclohexylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO3/c1-19(2,3)24-18(22)21(13-14-8-6-5-7-9-14)16-10-15(20)11-17(12-16)23-4/h10-12,14H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTPOKOXYZFCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCC1)C2=CC(=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
